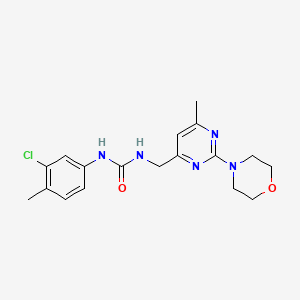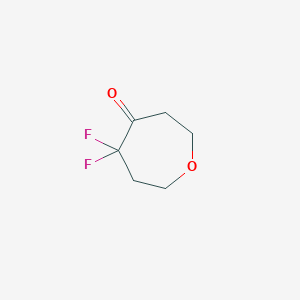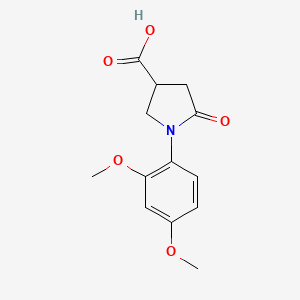
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea, also known as CGP 60474, is a small molecule inhibitor of the protein tyrosine kinase, platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and metastasis.
科学的研究の応用
Corrosion Inhibition
Urea-derived Mannich bases have been explored for their effectiveness as corrosion inhibitors for mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which increases with the concentration and showcases the potential of urea derivatives in protecting metals against corrosion in industrial applications (Jeeva et al., 2015).
Imaging Agents for Parkinson's Disease
Urea derivatives have been synthesized for use as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The targeted tracer synthesized showed high radiochemical yield and purity, indicating the role of urea compounds in developing diagnostic tools for neurological disorders (Wang et al., 2017).
Anticancer Activity
Novel urea derivatives have been designed and synthesized with potent anti-CML (Chronic Myeloid Leukemia) activity. These compounds inhibit receptor tyrosine kinases and exhibit low cellular toxicity, indicating their potential as therapeutic agents for cancer treatment (Li et al., 2019).
Antioxidant Activity
Research has also focused on synthesizing urea derivatives to evaluate their antioxidant activity. These compounds are synthesized through various chemical reactions and tested for their ability to act as antioxidants, which is crucial for developing treatments for oxidative stress-related diseases (George et al., 2010).
Enzyme Inhibition
Urea derivatives have been investigated for their enzyme inhibition properties, particularly against urease and β-glucuronidase enzymes. This research area is significant for developing pharmaceuticals that target specific enzymatic pathways (Mustafa et al., 2014).
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-14(10-16(12)19)23-18(25)20-11-15-9-13(2)21-17(22-15)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPRGFSDWPOOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)

![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)
![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)

![3-(2,6-dichlorobenzyl)-1-[4-(dimethylamino)phenyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2860943.png)

